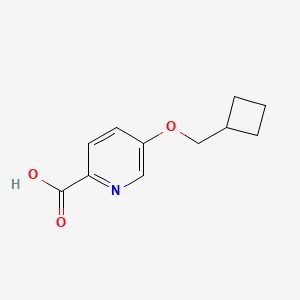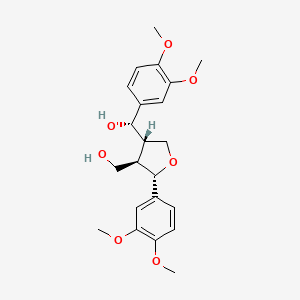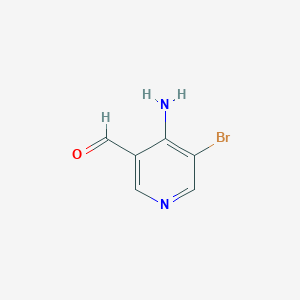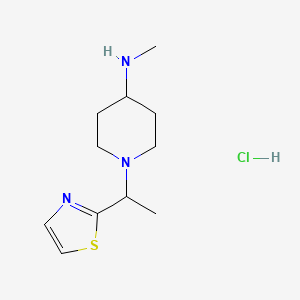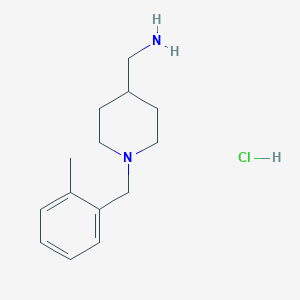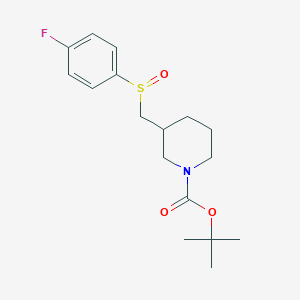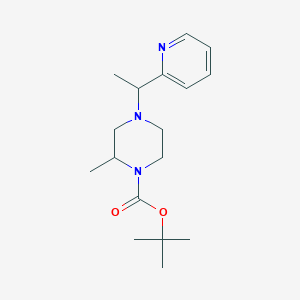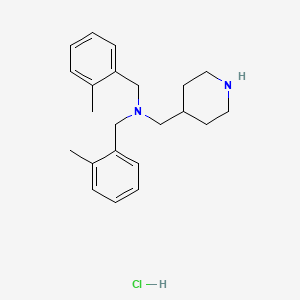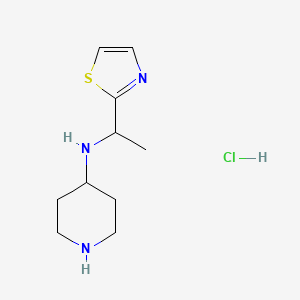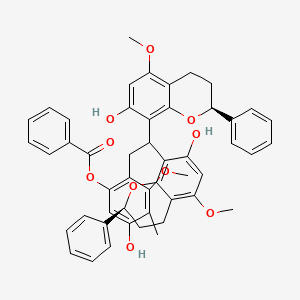
Dracoflavan A
描述
作用机制
Target of Action
Dracoflavan A is a novel secotriflavanoid . It’s closely related to Dracoflavan B, which has been identified as a potent and highly selective inhibitor of pancreatic α-amylase . This suggests that this compound may also target pancreatic α-amylase, an enzyme that plays a crucial role in the digestion of dietary carbohydrates .
Mode of Action
Dracoflavan B acts as a non-competitive inhibitor of pancreatic α-amylase . This means it binds to the enzyme at a site other than the active site, changing the enzyme’s shape and preventing it from effectively catalyzing its reaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is likely the digestion of dietary carbohydrates, specifically the breakdown of starches. By inhibiting pancreatic α-amylase, this compound could potentially slow down the digestion of carbohydrates, leading to a more gradual increase in blood glucose levels after meals .
Result of Action
The inhibition of pancreatic α-amylase by this compound could lead to a slower digestion of carbohydrates and a more gradual increase in blood glucose levels after meals . This could potentially be beneficial for managing conditions like diabetes, where controlling blood glucose levels is important .
生化分析
Biochemical Properties
Dracoflavan A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to interact with enzymes involved in oxidative stress responses and inflammation. These interactions often involve the modulation of enzyme activity, either through inhibition or activation, which can influence the overall biochemical pathways within the cell .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in antioxidant defenses and inflammatory responses. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound can bind to enzymes, leading to either their inhibition or activation. This binding can result in changes in gene expression, particularly genes involved in oxidative stress and inflammation. The compound’s ability to modulate enzyme activity and gene expression underscores its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. This compound has shown stability under various conditions, but its degradation products can also exert biological effects. Long-term studies have indicated that this compound can sustain its biochemical and cellular effects, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can exhibit toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as superoxide dismutase and catalase, which are crucial for mitigating oxidative damage. Additionally, this compound can influence the levels of various metabolites, thereby affecting metabolic flux within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biological effects. The distribution of this compound within tissues is crucial for its therapeutic efficacy, as it needs to reach specific cellular compartments to modulate biochemical pathways effectively .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It is often directed to particular compartments or organelles, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization allows this compound to interact with key biomolecules and exert its effects on cellular processes .
准备方法
化学反应分析
Dracoflavan A undergoes several types of chemical reactions, including oxidation and coupling reactions . Common reagents used in these reactions include oxidizing agents and coupling reagents . The major products formed from these reactions are various flavonoid derivatives, which are structurally similar to this compound .
科学研究应用
Dracoflavan A has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a natural product for synthetic modifications . In biology and medicine, this compound is researched for its potential therapeutic effects, including anti-inflammatory, anti-bacterial, and anti-tumor activities . It is also being explored for its role in enhancing blood circulation and promoting skin repair . In the industry, this compound is used in the development of natural health products and supplements .
相似化合物的比较
Dracoflavan A is unique among flavonoids due to its secotriflavonoid structure. Similar compounds include dracorhodin, (2S)-5-methoxyflavan-7-ol, and (2S)-5-methoxy-6-methylflavan-7-ol, which are also isolated from Dragon’s Blood . These compounds share some structural similarities but differ in their specific biological activities and therapeutic potentials .
属性
IUPAC Name |
[2-[2,2-bis[(2S)-7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl]ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H46O10/c1-28-36(50)25-43(59-49(53)31-18-12-7-13-19-31)34(46(28)56-4)24-35(44-37(51)26-41(54-2)32-20-22-39(57-47(32)44)29-14-8-5-9-15-29)45-38(52)27-42(55-3)33-21-23-40(58-48(33)45)30-16-10-6-11-17-30/h5-19,25-27,35,39-40,50-52H,20-24H2,1-4H3/t39-,40-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQIJACLUQIMIE-ZAQUEYBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1O)OC(=O)C2=CC=CC=C2)CC(C3=C4C(=C(C=C3O)OC)CCC(O4)C5=CC=CC=C5)C6=C7C(=C(C=C6O)OC)CCC(O7)C8=CC=CC=C8)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1O)OC(=O)C2=CC=CC=C2)CC(C3=C4C(=C(C=C3O)OC)CC[C@H](O4)C5=CC=CC=C5)C6=C7C(=C(C=C6O)OC)CC[C@H](O7)C8=CC=CC=C8)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H46O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


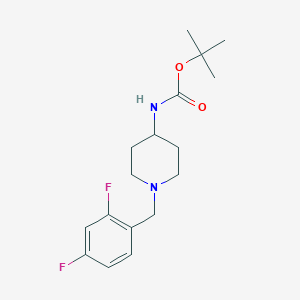
methanone hydrochloride](/img/structure/B3027456.png)
![tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B3027457.png)
![Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester](/img/structure/B3027459.png)
